3-Chloro-N-(3,4-dichlorobenzylidene)aniline
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Overview
Description
3-Chloro-N-(3,4-dichlorobenzylidene)aniline is an organic compound with the molecular formula C13H8Cl3N. It is a member of the Schiff base family, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a chlorinated benzylidene group attached to an aniline moiety, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(3,4-dichlorobenzylidene)aniline typically involves the condensation reaction between 3-chloroaniline and 3,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using automated reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(3,4-dichlorobenzylidene)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms on the benzene ring.
Oxidation and Reduction: The imine group (C=N) in the compound can be reduced to an amine (C-NH2) or oxidized to a nitrile (C≡N) under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Scientific Research Applications
3-Chloro-N-(3,4-dichlorobenzylidene)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-N-(3,4-dichlorobenzylidene)aniline involves its interaction with specific molecular targets. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: An intermediate in the synthesis of dyes and agrochemicals.
3-Chloro-N-(3,4-dichlorobenzylidene)benzohydrazide: A related Schiff base with similar chemical properties.
N-(3,4-Dichlorobenzylidene)aniline: Another Schiff base with comparable reactivity.
Uniqueness
3-Chloro-N-(3,4-dichlorobenzylidene)aniline is unique due to the presence of three chlorine atoms, which enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate for synthesizing more complex molecules .
Properties
CAS No. |
63462-30-6 |
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Molecular Formula |
C13H8Cl3N |
Molecular Weight |
284.6 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl3N/c14-10-2-1-3-11(7-10)17-8-9-4-5-12(15)13(16)6-9/h1-8H |
InChI Key |
LUEKZSHAWOLORM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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